

# Pharmacological Profile of FD223: An In-depth Technical Guide

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## Compound of Interest

Compound Name: FD223

Cat. No.: B8198285

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Initial searches for a compound designated "**FD223**" did not yield a specific pharmacological profile. It is possible that this designation is a typographical error or refers to a compound not yet widely documented in publicly available scientific literature. However, extensive research has uncovered information on two similarly named compounds: FNP-223, an O-GlcNAcase (OGA) inhibitor, and Radium-223, an alpha-emitting radiopharmaceutical. This guide presents the available pharmacological information for both of these agents.

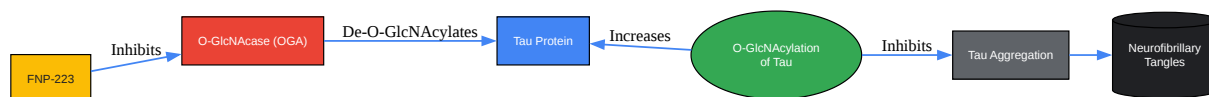
## FNP-223: An Investigational O-GlcNAcase Inhibitor for Progressive Supranuclear Palsy

FNP-223 is an orally administered small molecule inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The PROSPER trial, a Phase 2 clinical study, is assessing the efficacy, safety, and pharmacokinetics of FNP-223 in slowing the progression of Progressive Supranuclear Palsy (PSP).<sup>[1][2]</sup>

## Mechanism of Action

The precise mechanism of action of FNP-223 in PSP is under investigation. It is hypothesized that by inhibiting OGA, FNP-223 increases the O-GlcNAcylation of tau protein. This post-translational modification may interfere with the pathological aggregation of tau into neurofibrillary tangles, a hallmark of PSP and other tauopathies.

## Signaling Pathway of FNP-223



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Caption: Proposed mechanism of FNP-223 in preventing tau aggregation.

## Clinical Development

The PROSPER study (NCT06355531) is a randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the efficacy of FNP-223 in slowing disease progression in individuals with PSP.[1][2] The primary endpoint is the change in the PSP Rating Scale (PSPRS) score over 52 weeks. The study will also assess the safety and tolerability of the drug.[1][2]

## Experimental Protocols

PROSPER Trial (Phase 2)[2]

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Male or female, aged 50 to 80 years, with a diagnosis of possible or probable PSP of the Richardson's Syndrome phenotype.
- Intervention: Oral FNP-223 or placebo.
- Duration: Up to 52 weeks.
- Assessments: Neurological and physical examinations, MRI, lumbar punctures for cerebrospinal fluid analysis, cognitive testing, and neuropsychiatric assessments.

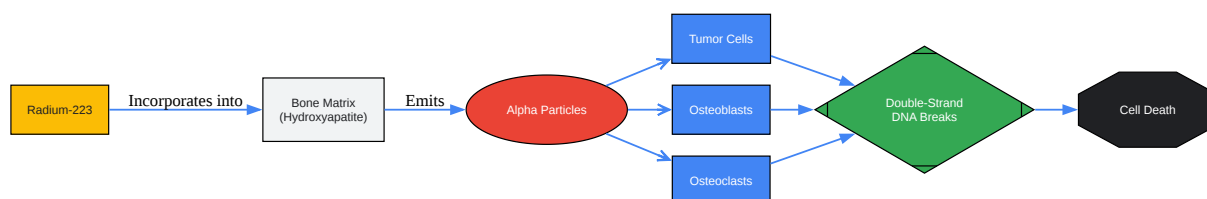
## Radium-223: A Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer

Radium-223 dichloride (Radium-223) is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC) with symptomatic bone metastases and no known visceral metastatic disease.[3]

## Mechanism of Action

Radium-223 is a calcium mimetic that selectively targets areas of new bone formation, particularly within osteoblastic bone metastases.[4][5][6] It emits high-energy, short-range alpha particles, which induce irreparable double-strand DNA breaks in adjacent tumor cells, osteoblasts, and osteoclasts.[4][5] This localized cytotoxicity disrupts the vicious cycle of tumor growth and abnormal bone formation within the bone microenvironment.[4][5]

## Signaling Pathway of Radium-223



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Caption: Mechanism of action of Radium-223 in bone metastases.

## Pharmacokinetics

Parameter	Value	Reference
Blood Clearance	Rapid, with ~1% of initial activity remaining at 24 hours	[7]
Bone Uptake	Initial uptake of 52% (range 41-57%)	[7]
Time to Max. Bone Activity	Within 2 hours of dosing	[7]
Elimination	Primarily via fecal elimination	[7]
Whole Body Retention (24h)	85% (range 55-100%)	[7]
Whole Body Retention (Day 8)	22%	[7]

## Toxicology

The primary toxicity of Radium-223 is myelosuppression, though it is generally well-tolerated with low rates of this adverse event.[3] Long-term follow-up from the ALSYMPCA trial showed no significant additional safety concerns, including acute myelogenous leukemia, myelodysplastic syndrome, aplastic anemia, or primary bone cancer within approximately 1.5 years of treatment.[3]

## Experimental Protocols

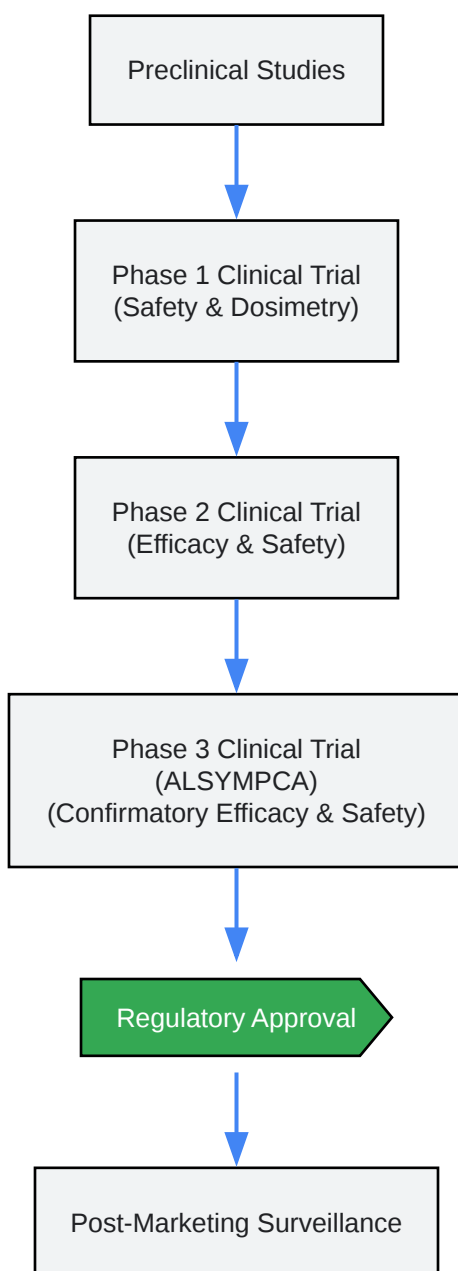
### ALSYMPCA Trial (Phase 3)[3]

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Patients with symptomatic castration-resistant prostate cancer and bone metastases.
- Intervention: Radium-223 dichloride or placebo.
- Primary Endpoint: Overall survival.
- Key Findings: Radium-223 significantly prolonged overall survival and the time to the first symptomatic skeletal event compared to placebo.[3]

### Phase I Pharmacokinetic Study in Japanese Patients<sup>[7]</sup>

- Study Design: Open-label, non-randomized, single-dose.
- Participants: Japanese patients with castration-resistant prostate cancer and bone metastases.
- Intervention: Single dose of Radium-223.
- Assessments: Pharmacokinetics and radiation dosimetry.

## Drug Development Workflow



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Caption: Generalized workflow for the clinical development of a therapeutic agent.

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